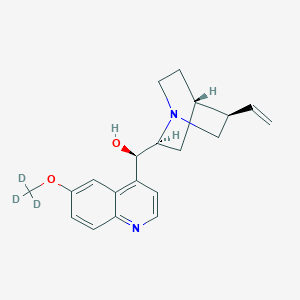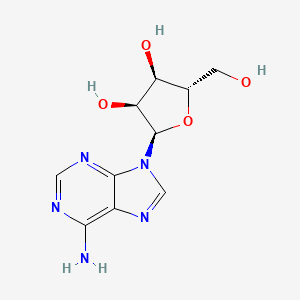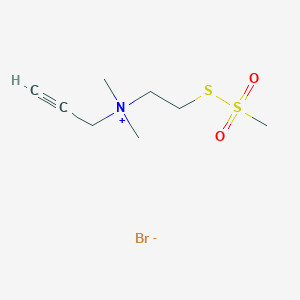
4-Amino-1,1-dimethyl-1-piperidinium Chloride Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MFCD32220348 is a chemical compound with a unique structure and properties that have garnered significant interest in various scientific fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of MFCD32220348 involves several steps, each requiring specific reagents and conditions. The preparation method is designed to ensure high yield and purity of the final product. The synthetic route typically involves the following steps:
Initial Reaction: The starting materials undergo a series of reactions, including condensation and cyclization, to form the core structure of MFCD32220348.
Purification: The intermediate products are purified using techniques such as recrystallization and chromatography to remove impurities.
Final Reaction: The purified intermediates are subjected to further reactions, including oxidation and reduction, to achieve the final structure of MFCD32220348.
Industrial Production Methods
For large-scale production, the synthesis of MFCD32220348 is optimized to be cost-effective and efficient. Industrial production methods often involve:
Batch Processing: The reactions are carried out in large reactors, allowing for the production of significant quantities of the compound.
Continuous Flow Processing: This method involves the continuous flow of reactants through a series of reactors, improving efficiency and scalability.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity
Propiedades
Fórmula molecular |
C7H18Cl2N2 |
|---|---|
Peso molecular |
201.13 g/mol |
Nombre IUPAC |
1,1-dimethylpiperidin-1-ium-4-amine;chloride;hydrochloride |
InChI |
InChI=1S/C7H17N2.2ClH/c1-9(2)5-3-7(8)4-6-9;;/h7H,3-6,8H2,1-2H3;2*1H/q+1;;/p-1 |
Clave InChI |
UTECVJTWKXDFMU-UHFFFAOYSA-M |
SMILES canónico |
C[N+]1(CCC(CC1)N)C.Cl.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![(Z)-N-{4-[4-(propan-2-yloxy)phenyl]butan-2-ylidene}hydroxylamine](/img/structure/B13725624.png)
![5-[(Benzyloxy)methyl]-2-methyl-2H-tetrazole](/img/structure/B13725637.png)

![N-{[2-bromo-5-(cyclopropylmethoxy)phenyl]methyl}cyclopropanamine](/img/structure/B13725655.png)
